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Compound of Interest

Compound Name: AZD7325

Cat. No.: B1666233

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview and interpretation of the
clinical trial results for AZD7325, a selective GABAA 12,3 receptor positive allosteric modulator.
The information is presented in a question-and-answer format to directly address specific
issues and questions that may arise during experimental design and data analysis.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action for AZD7325?

Al: AZD7325 is a positive allosteric modulator (PAM) that selectively targets the a2 and a3
subunits of the y-aminobutyric acid type A (GABAA) receptor. It exhibits high binding affinity for
GABAA receptors containing al, a2, and a3 subunits, with significantly lower affinity for those
with the a5 subunit. This selectivity is intended to produce anxiolytic effects with a reduced
sedative and cognitive impairment profile compared to non-selective benzodiazepines, which
also act on the al (associated with sedation) and a5 (associated with cognitive effects)
subunits.

Q2: What were the key findings from the Phase I clinical trials in healthy volunteers?

A2: The Phase | studies revealed that single oral doses of AZD7325 (up to 100 mg) were
generally well-tolerated. Positron Emission Tomography (PET) imaging demonstrated high
receptor occupancy, with a 2 mg dose achieving approximately 50% occupancy and a 10 mg
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dose resulting in over 80% occupancy of GABAA receptors in the occipital cortex. Despite this
high receptor binding, the pharmacodynamic effects on central nervous system (CNS)
functions, such as saccadic peak velocity, body sway, and alertness, were modest and not
statistically significant at doses of 2 mg and 10 mg when compared to placebo. This suggests a
potential disconnect between receptor occupancy and functional CNS effects at these dosages
in healthy individuals.

Q3: What were the designs of the Phase Il clinical trials for AZD7325?
A3:. AZD7325 was investigated in at least two Phase Il clinical trials:

o Generalized Anxiety Disorder (GAD): A multi-center, randomized, placebo-controlled, double-
blind, parallel-group study (NCT00808249) was conducted to evaluate the efficacy and
safety of AZD7325 in patients with GAD.[1] The trial enrolled 725 participants who were
randomized to receive one of three doses of AZD7325 (2mg twice daily, 5mg twice daily, or
10mg once daily) or a placebo.[2] The primary outcome measure was the change in the
Hospital Anxiety and Depression Scale - Anxiety Subscale (HADS-A) score.[1]

o Autism Spectrum Disorder (ASD): A Phase Il proof-of-mechanism trial (NCT01966679) was
designed to assess the effects of AZD7325 in high-functioning young adults with ASD.[3][4]
This multi-site study aimed to enroll 40 adults with ASD and 24 healthy volunteers. The
primary outcome measures were changes in brain wave activity as measured by
electroencephalogram (EEG), along with assessments of side effects and measures of
attention and learning.[4]

Q4: What are the publicly available efficacy and safety results from the Phase Il clinical trials?

A4: As of late 2025, detailed quantitative efficacy and safety results from the Phase Il trials for
Generalized Anxiety Disorder (NCT00808249) and Autism Spectrum Disorder (NCT01966679)
are not available in the public domain through peer-reviewed publications. While the GAD trial
was completed and results were reportedly posted on ClinicalTrials.gov, a direct link to a
comprehensive dataset or publication has not been identified in the conducted searches.
Similarly, the results of the ASD trial have not been located in published literature. Therefore, a
conclusive interpretation of the clinical efficacy and safety of AZD7325 in these patient
populations cannot be provided at this time. One search result did mention that AZD7325 was
not pursued for marketing for anxiety disorders due to "too few benefits".[4]
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Q5: What is known about the pharmacokinetics and metabolism of AZD73257

A5: In vivo studies have shown that after oral administration, AZD7325 reaches maximum
plasma concentrations within 5 hours, followed by a rapid decline. The mean apparent
elimination half-life has been reported to range from 2.25 to 25.8 hours. In vitro studies in
human hepatocytes indicated that AZD7325 is a moderate inducer of CYP1A2 and a potent
inducer of CYP3A4. However, a clinical study in healthy volunteers showed that at an expected
efficacious dose of 10 mg daily, AZD7325 had no significant effect on CYP1A2 activity and only
a weak inducing effect on CYP3A4 activity. This highlights the importance of clinical exposure
in assessing the risk of drug-drug interactions.

Troubleshooting Guides

Issue: Discrepancy between high receptor occupancy and modest pharmacodynamic effects in
our experiments.

» Possible Cause 1: Partial Agonist Activity: AZD7325 is a partial agonist at the GABAA a2 and
a3 subunits. Unlike full agonists, partial agonists do not elicit a maximal response even at
saturating receptor occupancy. The observed modest pharmacodynamic effects, despite
high receptor binding, may be inherent to the drug's intrinsic efficacy.

o Troubleshooting Steps:

o Dose-Response Relationship: Ensure that a full dose-response curve has been
established in your experimental model. It is possible that higher concentrations are
needed to observe more robust functional effects.

o Comparator Compounds: Include a full GABAA agonist (e.g., diazepam) and a non-
selective partial agonist as comparators in your experiments to benchmark the effects of
AZD7325.

o Functional Assays: Utilize a battery of functional assays that are sensitive to GABAA
modulation. The Phase | trial used saccadic peak velocity as a sensitive biomarker.
Consider incorporating electrophysiological recordings or more sensitive behavioral
paradigms.

Issue: Difficulty in translating preclinical findings to a clinical context.
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o Possible Cause 1: Species Differences: The expression patterns and functional roles of
GABAA receptor subunits can differ between preclinical animal models and humans.

e Troubleshooting Steps:

o Humanized Models: If possible, utilize humanized cell lines or animal models that express
human GABAA receptor subunits to improve the translational relevance of your findings.

o Biomarker-Driven Approach: Focus on translatable biomarkers that were used in the
clinical trials, such as EEG or saccadic eye movement analysis, to bridge the gap between
your preclinical and the clinical data.

o PK/PD Modeling: Develop pharmacokinetic/pharmacodynamic (PK/PD) models to
simulate human exposure and receptor occupancy based on your preclinical data to better
predict clinical outcomes.

Data Presentation

Table 1: AZD7325 Binding Affinity (Ki) for GABAA Receptor Subtypes

GABAA Receptor Subunit Binding Affinity (Ki) in nM
al 0.5
a2 0.3
a3 13
a5 230

Table 2: Receptor Occupancy in Healthy Volunteers (PET Study)

AZD7325 Dose Approximate Receptor Occupancy
2mg ~50%
10 mg >80%

Table 3: Pharmacodynamic Effects in Healthy Volunteers (Single Oral Dose)
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AZD7325 (2 mg) vs. AZD7325 (10 mg) Lorazepam (2 mg)

Parameter
Placebo vs. Placebo vs. Placebo
Saccadic Peak o o Robust impairment (P
) No significant effect No significant effect
Velocity <0.05)
o o Robust impairment (P
Body Sway No significant effect No significant effect
< 0.05)
Visual Analogue Scale o o Robust impairment (P
No significant effect No significant effect
(Alertness) <0.05)

Experimental Protocols

Protocol 1: [11C]flumazenil PET Imaging for GABAA Receptor Occupancy

e Objective: To determine the in vivo occupancy of GABAA receptors by AZD7325.
¢ Radioligand: [11C]flumazenil, a known GABAA receptor antagonist.

e Procedure:

o Abaseline PET scan is performed after intravenous injection of [11C]flumazenil to
measure baseline receptor binding potential.

o Asingle oral dose of AZD7325 is administered.

o Asecond PET scan is performed at the time of expected peak plasma concentration of
AZD7325 following a second injection of [L1C]flumazenil.

o The reduction in [11C]flumazenil binding potential after AZD7325 administration is used to
calculate receptor occupancy.

» Data Analysis: The simplified reference tissue model is used to obtain regional binding
potentials. The relationship between plasma concentration of AZD7325 and GABAA receptor
occupancy is described by a hyperbolic function to estimate the plasma concentration
required for 50% receptor occupancy (Ki,plasma).
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Protocol 2: Assessment of CNS Pharmacodynamic Effects in Healthy Volunteers
¢ Objective: To evaluate the effects of AZD7325 on CNS function.

o Methodology: A battery of validated tests is administered at baseline and at multiple time
points after drug administration.

o Key Assessments:

[e]

Saccadic Peak Velocity (SPV): Measurement of the maximum velocity of rapid eye
movements, a sensitive marker for the effects of benzodiazepines.

o Body Sway: Assessment of postural stability using a force platform.

o Visual Analogue Scales (VAS): Subjective ratings of alertness, calmness, and other
feelings.

o Electroencephalography (EEG): Recording of brain electrical activity to assess changes in
different frequency bands.

o Study Design: A double-blind, randomized, placebo- and active-controlled (e.g., lorazepam)
crossover design is typically used to minimize inter-subject variability.
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Caption: Signaling pathway of AZD7325 at the GABAA receptor.
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Caption: Workflow for a Phase | pharmacodynamic study of AZD7325.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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